Cas no 2851972-49-9 (5-Bromo-7-methoxy-2-methyl-2H-indazole)
5-Bromo-7-methoxy-2-methyl-2H-indazole Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-7-methoxy-2-methyl-2H-indazole
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- Inchi: 1S/C9H9BrN2O/c1-12-5-6-3-7(10)4-8(13-2)9(6)11-12/h3-5H,1-2H3
- InChI Key: QEOWNGSQBUVQPB-UHFFFAOYSA-N
- SMILES: N1=C2C(C=C(Br)C=C2OC)=CN1C
5-Bromo-7-methoxy-2-methyl-2H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27743498-0.05g |
5-bromo-7-methoxy-2-methyl-2H-indazole |
2851972-49-9 | 95% | 0.05g |
$200.0 | 2023-09-10 | |
| Enamine | EN300-27743498-0.1g |
5-bromo-7-methoxy-2-methyl-2H-indazole |
2851972-49-9 | 95% | 0.1g |
$298.0 | 2023-09-10 | |
| Enamine | EN300-27743498-0.25g |
5-bromo-7-methoxy-2-methyl-2H-indazole |
2851972-49-9 | 95% | 0.25g |
$425.0 | 2023-09-10 | |
| Enamine | EN300-27743498-0.5g |
5-bromo-7-methoxy-2-methyl-2H-indazole |
2851972-49-9 | 95% | 0.5g |
$668.0 | 2023-09-10 | |
| Enamine | EN300-27743498-1.0g |
5-bromo-7-methoxy-2-methyl-2H-indazole |
2851972-49-9 | 95% | 1.0g |
$857.0 | 2023-07-07 | |
| Enamine | EN300-27743498-2.5g |
5-bromo-7-methoxy-2-methyl-2H-indazole |
2851972-49-9 | 95% | 2.5g |
$1680.0 | 2023-09-10 | |
| Enamine | EN300-27743498-5.0g |
5-bromo-7-methoxy-2-methyl-2H-indazole |
2851972-49-9 | 95% | 5.0g |
$2485.0 | 2023-07-07 | |
| Enamine | EN300-27743498-10.0g |
5-bromo-7-methoxy-2-methyl-2H-indazole |
2851972-49-9 | 95% | 10.0g |
$3683.0 | 2023-07-07 | |
| Enamine | EN300-27743498-1g |
5-bromo-7-methoxy-2-methyl-2H-indazole |
2851972-49-9 | 95% | 1g |
$857.0 | 2023-09-10 | |
| Enamine | EN300-27743498-5g |
5-bromo-7-methoxy-2-methyl-2H-indazole |
2851972-49-9 | 95% | 5g |
$2485.0 | 2023-09-10 |
5-Bromo-7-methoxy-2-methyl-2H-indazole Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 5-Bromo-7-methoxy-2-methyl-2H-indazole
Comprehensive Overview of 5-Bromo-7-methoxy-2-methyl-2H-indazole (CAS No. 2851972-49-9): Properties, Applications, and Research Insights
The compound 5-Bromo-7-methoxy-2-methyl-2H-indazole (CAS No. 2851972-49-9) is a specialized heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the bromine substitution and methoxy functional group, make it a valuable intermediate for synthesizing bioactive compounds. Researchers are particularly interested in its potential as a kinase inhibitor scaffold and its role in modulating enzyme activity in targeted therapies.
In recent years, the demand for indazole derivatives like 5-Bromo-7-methoxy-2-methyl-2H-indazole has surged due to their versatility in drug discovery. The compound’s CAS No. 2851972-49-9 is frequently searched in academic databases and chemical supplier catalogs, reflecting its growing relevance. Its molecular weight of 255.11 g/mol and lipophilic properties enhance its suitability for crossing cell membranes, a critical factor in central nervous system (CNS) drug development.
One of the trending applications of 5-Bromo-7-methoxy-2-methyl-2H-indazole lies in cancer research. Scientists are exploring its derivatives as potential PARP inhibitors or CDK blockers, aligning with the global focus on precision medicine. The methoxy group at the 7-position and the bromine atom at the 5-position provide strategic sites for further functionalization, enabling the creation of libraries for high-throughput screening (HTS).
From a synthetic chemistry perspective, CAS No. 2851972-49-9 is often discussed in forums on cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These methods are pivotal for introducing aryl or heteroaryl groups to the indazole core, expanding its utility in material science and catalysis. The compound’s stability under acidic conditions also makes it a candidate for pro-drug design.
Environmental and green chemistry considerations are increasingly shaping the synthesis of 5-Bromo-7-methoxy-2-methyl-2H-indazole. Researchers are optimizing routes to minimize hazardous byproducts, leveraging microwave-assisted synthesis or biocatalysis. Such advancements address the pharmaceutical industry’s push toward sustainable manufacturing, a topic highly searched in AI-driven literature analysis tools.
In summary, 5-Bromo-7-methoxy-2-methyl-2H-indazole (CAS No. 2851972-49-9) exemplifies the intersection of medicinal chemistry and innovative synthesis. Its multifaceted applications—from oncology to catalysis—underscore its importance in modern science. As AI-assisted drug discovery accelerates, this compound’s role in fragment-based drug design (FBDD) is poised to expand, making it a staple in research pipelines worldwide.
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